Ethyltris(dimethylsiloxy)silane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

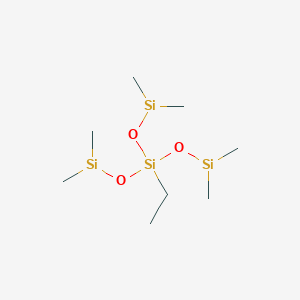

Structure

3D Structure

Propriétés

Numéro CAS |

150320-87-9 |

|---|---|

Formule moléculaire |

C8H26O3Si4 |

Poids moléculaire |

282.63 g/mol |

Nom IUPAC |

tris(dimethylsilyloxy)-ethylsilane |

InChI |

InChI=1S/C8H26O3Si4/c1-8-15(9-12(2)3,10-13(4)5)11-14(6)7/h12-14H,8H2,1-7H3 |

Clé InChI |

AUOXZXJFAIJLLR-UHFFFAOYSA-N |

SMILES |

CC[Si](O[Si](C)C)(O[Si](C)C)O[Si](C)C |

SMILES canonique |

CC[Si](O[SiH](C)C)(O[SiH](C)C)O[SiH](C)C |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 3-[(Dimethylsilyl)oxy]-3-ethyl-1,1,5,5-tetramethyl-trisiloxane: Structure, Properties, and Potential Applications

This technical guide provides a comprehensive overview of the structure, potential properties, and speculative applications of the branched-chain siloxane, 3-[(dimethylsilyl)oxy]-3-ethyl-1,1,5,5-tetramethyl-trisiloxane. This document is intended for researchers, scientists, and professionals in drug development who are interested in the unique characteristics of functionalized organosilicon compounds. Given the limited publicly available data on this specific molecule, this guide synthesizes information on analogous structures and general principles of siloxane chemistry to present a scientifically grounded perspective.

Introduction to Branched-Chain Siloxanes

Polysiloxanes, commonly known as silicones, are a versatile class of polymers characterized by a backbone of repeating silicon-oxygen (Si-O) units.[1] Their unique properties, including high thermal stability, chemical inertness, low surface tension, and biocompatibility, have led to their widespread use in various industrial and biomedical applications.[2][3] While linear and cyclic polysiloxanes are well-studied, branched-chain siloxanes offer a higher degree of molecular complexity and functionality, leading to unique physicochemical properties.[4]

The subject of this guide, 3-[(dimethylsilyl)oxy]-3-ethyl-1,1,5,5-tetramethyl-trisiloxane, is a branched trisiloxane. Its structure, featuring both an ethyl group and a dimethylsilyloxy substituent on the central silicon atom, suggests a unique combination of steric and electronic effects that can influence its physical and chemical behavior.

Molecular Structure and Physicochemical Properties

The fundamental characteristics of 3-[(dimethylsilyl)oxy]-3-ethyl-1,1,5,5-tetramethyl-trisiloxane are summarized below.

| Property | Value | Source |

| CAS Number | 150320-87-9 | |

| Molecular Formula | C8H26O3Si4 | |

| Molecular Weight | 282.63 g/mol |

The structure of this molecule is centered around a trisiloxane backbone. The central silicon atom is quaternary, bonded to an ethyl group, a dimethylsilyloxy group, and two oxygen atoms of the trisiloxane chain. The terminal silicon atoms are each bonded to two methyl groups.

Figure 1: 2D representation of 3-[(Dimethylsilyl)oxy]-3-ethyl-1,1,5,5-tetramethyl-trisiloxane.

Due to the presence of both nonpolar alkyl groups (ethyl, methyl) and the polarizable Si-O backbone, this molecule is expected to exhibit amphiphilic properties. The branching will likely influence its viscosity and thermal properties compared to linear analogues.

Potential Synthesis Routes

Hydrosilylation

A likely route involves the hydrosilylation of a vinyl-functionalized siloxane with a hydride-containing silane.[5][6] For instance, the reaction of ethylvinyldichlorosilane with dimethylchlorosilane in the presence of a platinum catalyst, followed by co-hydrolysis with trimethylchlorosilane, could potentially yield the target molecule.

Figure 2: A potential hydrosilylation-based synthesis workflow.

Grignard Reaction

Another approach could involve the reaction of a Grignard reagent, such as ethylmagnesium bromide, with a suitable chlorosiloxane precursor.[7] For example, reacting ethylmagnesium bromide with a trisiloxane containing a silicon-chlorine bond at the central position could introduce the ethyl group. Subsequent reaction with a dimethylsilylating agent would complete the synthesis.

Spectroscopic Characterization (Predicted)

Although experimental spectra are not available, the expected spectroscopic features can be predicted based on the molecular structure and data from similar compounds.[8][9]

-

¹H NMR: Resonances for the ethyl group (a triplet and a quartet), multiple singlets for the non-equivalent methyl groups on the silicon atoms, and a signal for the Si-H proton in the dimethylsilyl group would be expected.

-

¹³C NMR: Signals corresponding to the carbons of the ethyl and methyl groups would be present in the aliphatic region.

-

²⁹Si NMR: Distinct signals for the four non-equivalent silicon atoms would be anticipated, providing valuable information about the local chemical environment of each silicon nucleus.[10]

-

Infrared (IR) Spectroscopy: A strong, broad absorption band characteristic of the Si-O-Si stretching vibration would dominate the spectrum, typically in the 1000-1100 cm⁻¹ region. Weaker absorptions for C-H stretching and bending vibrations would also be present.[11]

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns involving cleavage of the Si-O and Si-C bonds.[12]

Potential Applications in Drug Development

The unique structure of 3-[(dimethylsilyl)oxy]-3-ethyl-1,1,5,5-tetramethyl-trisiloxane suggests several potential applications in the pharmaceutical and drug development sectors, leveraging the known properties of functionalized siloxanes.[4][13]

Excipient in Formulations

The amphiphilic nature and expected low surface tension of this compound could make it a useful excipient in topical and transdermal drug delivery systems.[2][14] It could act as a spreading agent, improving the feel and application of creams and ointments, and potentially enhancing the penetration of active pharmaceutical ingredients (APIs) through the skin.

Component of Silicone-Based Drug Delivery Systems

Silicone elastomers are widely used in controlled-release drug delivery devices.[13] The branched structure of this trisiloxane could be incorporated into such systems to modify their physical properties, such as drug permeability and mechanical strength. Its functional groups could also serve as points for further chemical modification to tailor the release profile of a drug.

Surface Modification of Biomedical Devices

The biocompatibility of silicones makes them ideal materials for biomedical implants and devices.[3] This functionalized trisiloxane could be used to modify the surface of such devices to improve their biocompatibility, reduce protein adsorption, or impart specific functionalities.

Sources

- 1. Siloxane - Wikipedia [en.wikipedia.org]

- 2. silicones.eu [silicones.eu]

- 3. Most Important Biomedical and Pharmaceutical Applications of Silicones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Hydride-Functional Silicones - Gelest [technical.gelest.com]

- 6. US20040220420A1 - Hydrosilylation process - Google Patents [patents.google.com]

- 7. Synthesis of a multifunctional alkoxysiloxane oligomer - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. tus.elsevierpure.com [tus.elsevierpure.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and Advanced NMR Characterization of Ordered 3D Reticular Materials with PolySilicate Nodes and Hydrophobic OrganoSilicone Linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. revroum.lew.ro [revroum.lew.ro]

- 12. Mass Spectrometry of Synthetic Polysiloxanes: From Linear Models to Plasma Polymer Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Polysiloxanes in Theranostics and Drug Delivery: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. WO2019152616A1 - Trisiloxane alkoxylate compositions - Google Patents [patents.google.com]

Methodological & Application

synthesis of vinyl-silicone networks using Ethyltris(dimethylsiloxy)silane

Application Note & Protocol

Topic: Synthesis of Vinyl-Silicone Networks Using Ethyltris(dimethylsiloxy)silane

Audience: Researchers, scientists, and drug development professionals.

Introduction: Engineering Advanced Silicone Networks for Biomedical and Pharmaceutical Applications

Silicone elastomers are foundational materials in advanced biomedical devices and pharmaceutical formulations, prized for their exceptional biocompatibility, thermal stability, and tunable mechanical properties.[1][2][3] The versatility of silicones stems from the strength and flexibility of the siloxane backbone (–Si–O–Si–).[3][4] The creation of silicone networks, typically through a platinum-catalyzed hydrosilylation reaction, allows for the precise engineering of materials with tailored properties for specific applications, such as controlled drug release and 3D-printed medical scaffolds.[5][6][7][8]

This guide focuses on the synthesis of vinyl-silicone networks utilizing this compound as a key crosslinking agent. This specific crosslinker offers a unique combination of reactivity and structural control, enabling the formation of well-defined, three-dimensional polymer networks. The fundamental reaction involves the addition of a silicon-hydride (Si-H) bond across a vinyl group (C=C) in the presence of a platinum catalyst.[6][7][8][9] By carefully controlling the stoichiometry between the vinyl-functionalized silicone polymers and the Si-H groups of the crosslinker, researchers can precisely modulate the crosslink density, which in turn dictates the material's hardness, elasticity, and permeability.[7][10]

This compound provides three reactive Si-H sites, allowing for the creation of a robust and highly interconnected network. Understanding the principles behind its use and the practical steps for implementation is crucial for developing next-generation silicone-based materials for innovative therapeutic solutions.

Core Principles: The Chemistry of Platinum-Catalyzed Hydrosilylation

The synthesis of vinyl-silicone networks is predominantly achieved through a platinum-catalyzed addition cure system.[1][6] This highly efficient and specific reaction, known as hydrosilylation, forms the basis for creating crosslinked silicone elastomers with desirable properties.[7][8][9]

The key components of this reaction are:

-

Vinyl-Functionalized Silicone Polymer: Typically, a linear polydimethylsiloxane (PDMS) chain with terminal vinyl groups.[7] These vinyl groups serve as the reactive sites for crosslinking.

-

Hydrosilane Crosslinker: A molecule containing multiple silicon-hydride (Si-H) bonds. In this guide, the focus is on this compound.

-

Platinum Catalyst: A highly active catalyst, such as Karstedt's catalyst, that facilitates the addition of the Si-H bond across the vinyl group.[9]

The reaction proceeds without the formation of by-products, ensuring a high-purity final product with low shrinkage.[6] The resulting silicon-carbon (Si-C) bonds create a stable and flexible three-dimensional network.[6][7]

Caption: Platinum-catalyzed hydrosilylation reaction.

Experimental Protocol: Synthesis of a Vinyl-Silicone Network

This protocol details the steps for synthesizing a silicone elastomer using a vinyl-terminated polydimethylsiloxane (PDMS) and this compound as the crosslinker.

Materials:

| Material | Supplier | Purity/Grade |

| Vinyl-terminated PDMS (e.g., 10 cSt) | Multiple vendors | >99% |

| This compound | Multiple vendors | >98% |

| Platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex solution (Karstedt's catalyst) | Multiple vendors | ~2% in xylene |

| Toluene | Sigma-Aldrich | Anhydrous, >99.8% |

Equipment:

-

Three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature controller

-

Nitrogen inlet and outlet (or Schlenk line)

-

Syringes and needles

-

Vacuum oven

Procedure:

-

Preparation of the Pre-polymer Mixture:

-

In a clean, dry three-necked round-bottom flask under a nitrogen atmosphere, add a defined amount of vinyl-terminated PDMS.

-

Add anhydrous toluene to achieve a desired concentration (e.g., 50% w/v).

-

Stir the mixture at room temperature until the PDMS is fully dissolved.

-

-

Addition of the Crosslinker:

-

Calculate the stoichiometric amount of this compound required to react with the vinyl groups of the PDMS. The molar ratio of Si-H groups to vinyl groups is a critical parameter that influences the network properties. A 1:1 ratio is a good starting point.

-

Using a syringe, slowly add the calculated amount of this compound to the stirring PDMS solution.

-

Allow the mixture to stir for 30 minutes to ensure homogeneity.

-

-

Catalyst Addition and Curing:

-

Add the platinum catalyst solution dropwise to the reaction mixture. A typical catalyst loading is in the range of 10-20 ppm of platinum.

-

The reaction is often exothermic. Monitor the temperature of the reaction mixture.

-

The curing process can be carried out at room temperature or accelerated by heating. For a controlled cure, heat the mixture to a specific temperature (e.g., 60-80 °C) and maintain it for a set duration (e.g., 2-4 hours). The viscosity of the solution will gradually increase as the network forms, eventually leading to gelation.

-

-

Solvent Removal and Post-Curing:

-

Once the gel has formed, the solvent can be removed by evaporation in a fume hood followed by drying in a vacuum oven at a moderate temperature (e.g., 70 °C) until a constant weight is achieved.

-

A post-curing step at a higher temperature (e.g., 120-150 °C) for several hours can be beneficial to ensure complete reaction and remove any residual volatile components.

-

Caption: Experimental workflow for vinyl-silicone network synthesis.

Characterization and Data Interpretation

The properties of the synthesized silicone network should be thoroughly characterized to ensure it meets the desired specifications.

Key Characterization Techniques:

| Technique | Information Obtained |

| FTIR Spectroscopy | Confirmation of the hydrosilylation reaction by observing the disappearance of the Si-H stretching band (~2160 cm⁻¹) and the C=C stretching band (~1600 cm⁻¹). |

| Rheometry | Monitoring the curing process by measuring the change in viscosity and the gel point. Determination of the storage and loss moduli of the cured elastomer. |

| Swell Test | Estimation of the crosslink density by measuring the swelling of the network in a good solvent (e.g., toluene). |

| Mechanical Testing | Determination of tensile strength, elongation at break, and Young's modulus.[11] |

| Thermogravimetric Analysis (TGA) | Assessment of the thermal stability of the cured network.[4] |

| Differential Scanning Calorimetry (DSC) | Determination of the glass transition temperature (Tg).[12] |

Interpreting the Results:

The ratio of the Si-H crosslinker to the vinyl-terminated polymer will have a significant impact on the final properties of the network. A higher concentration of the crosslinker will generally lead to a higher crosslink density, resulting in a harder, less flexible material with lower permeability. Conversely, a lower crosslinker concentration will produce a softer, more flexible elastomer with higher permeability. The choice of the molecular weight of the initial vinyl-terminated PDMS also plays a crucial role in determining the network's characteristics.

Troubleshooting Guide

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Incomplete Curing or No Curing | - Inactive or insufficient catalyst.- Presence of catalyst inhibitors (e.g., sulfur, tin, or amine compounds).- Incorrect stoichiometry. | - Use fresh catalyst at the appropriate concentration.- Ensure all glassware and reagents are free from contaminants.- Recalculate and verify the stoichiometry of reactants. |

| Network is Too Brittle | - Excessively high crosslink density. | - Reduce the amount of this compound.- Use a higher molecular weight vinyl-terminated PDMS. |

| Network is Too Soft or Tacky | - Insufficient crosslinking. | - Increase the amount of crosslinker.- Ensure complete curing by extending the curing time or increasing the temperature. |

| Presence of Bubbles in the Cured Elastomer | - Trapped air during mixing.- Evolution of dissolved gases during curing. | - Degas the pre-polymer mixture under vacuum before adding the catalyst.- Cure at a slower rate or under slight pressure. |

Applications in Drug Development

The ability to precisely tune the properties of vinyl-silicone networks makes them highly valuable in the field of drug development.[5] Their biocompatibility and chemical inertness make them suitable for long-term implantable devices.[2][13]

Key applications include:

-

Controlled Drug Release: The silicone matrix can act as a rate-controlling barrier for the diffusion of therapeutic agents.[5] The release profile can be modulated by adjusting the crosslink density of the network.

-

Transdermal Patches: Silicone adhesives, formulated from these networks, are used in transdermal drug delivery systems due to their good skin adhesion and biocompatibility.[13]

-

3D Printing of Medical Devices: Vinyl-silicone formulations can be used as inks for 3D printing, enabling the fabrication of patient-specific medical devices and drug-eluting scaffolds.[5]

Conclusion

The offers a robust and versatile method for creating advanced materials with tailored properties. By understanding the underlying principles of platinum-catalyzed hydrosilylation and carefully controlling the experimental parameters, researchers can develop innovative solutions for a wide range of applications, particularly in the demanding fields of biomedical engineering and pharmaceutical sciences. The protocols and guidelines presented here provide a solid foundation for the successful synthesis and characterization of these advanced silicone elastomers.

References

- Pharmaceutical Applications of Vinyl Terminated Silicone Fluid: Drug Delivery Innov

- Platinum Catalysts: The Key to High-Quality Silicone Rubber Products. (URL: )

- Silicone Rubber Platinum-Based Catalysts - Wolife Intern

-

Platinum-Catalyzed Hydrosilylation in Polymer Chemistry - MDPI. (URL: [Link])

-

Silicone Rubber Platinum-Based Catalysts | SIMTEC. (URL: [Link])

- Network structure influences bulk modulus of nearly incompressible filled silicone elastomers. (URL: )

-

Characterization of Mechanical and Dielectric Properties of Silicone Rubber - MDPI. (URL: [Link])

-

Fifty Years of Hydrosilylation in Polymer Science: A Review of Current Trends of Low-Cost Transition-Metal and Metal-Free Catalysts, Non-Thermally Triggered Hydrosilylation Reactions, and Industrial Applications - PMC. (URL: [Link])

-

Model Silicone Elastomer Networks of High Juction Functionality: Synthesis, Tensile Behavior, Swelling Behavior, and Comparison with Molecular Theories of Rubber Elasticity | Macromolecules. (URL: [Link])

-

How to tailor flexible silicone elastomers with mechanical integrity: a tutorial review. (URL: [Link])

-

Most Important Biomedical and Pharmaceutical Applications of Silicones - PMC. (URL: [Link])

-

How I met your elastomers: from network topology to mechanical behavior of conventional silicone materials - ResearchGate. (URL: [Link])

-

Tetrakis(dimethylsiloxy)silane. (URL: [Link])

-

Silicones for Drug-Delivery Applications - Medical Device and Diagnostic industry. (URL: [Link])

-

Medical-grade silicones: How choosing the right silicone impacts drug-eluting devices. (URL: [Link])

-

Synthesis of Vinyl-Containing Polydimethylsiloxane in An Active Medium - MDPI. (URL: [Link])

-

Vinyl Polymer-based technologies towards the efficient delivery of chemotherapeutic drugs. (URL: [Link])

-

NMR AND THERMAL ANALYTICAL INVESTIGATIONS OF STRUCTURE PROPERTY RELATIONSHIPS IN END-LINKED MODEL PDMS NETWORKS - OSTI. (URL: [Link])

-

3186362.pdf. (URL: [Link])

-

Heterotelechelic Silicones: Facile Synthesis and Functionalization Using Silane-Based Initiators - PMC. (URL: [Link])

-

Chemistry & Properties of Silicones - - INMR. (URL: [Link])

-

Synthesis and characterization of vinyl-terminated copolysiloxanes containing 3,3,3-trifluoropropyl groups - Polymer Chemistry (RSC Publishing). (URL: [Link])

-

Special Silanes | SiSiB SILICONES. (URL: [Link])

-

Modulation of Mechanical Properties of Silica-Filled Silicone Rubber by Cross-Linked Network Structure - MDPI. (URL: [Link])

-

The Chemistry of Vinyltris(trimethylsiloxy)silane: Properties and Synthesis Insights. (URL: [Link])

-

The Evolution of Trialkoxysilane Monomers to Hybrid Silicones - Siltech Corporation. (URL: [Link])

-

Synthesis and properties of Q-silicon crosslinked siloxane networks: H3PO4-Catalyzed sol-gel dehydration/crosslinking of alpha,omega-bis(hydroxy)oligodimethylsiloxanes with tetrakis(hydroxydimethylsiloxy)silane | Request PDF - ResearchGate. (URL: [Link])

Sources

- 1. mddionline.com [mddionline.com]

- 2. Medical-grade silicones: How choosing the right silicone impacts drug-eluting devices | Magazine [magazine.elkem.com]

- 3. shinetsusilicone-global.com [shinetsusilicone-global.com]

- 4. inmr.com [inmr.com]

- 5. Pharmaceutical Applications of Vinyl Terminated Silicone Fluid: Drug Delivery Innovations - Vinyl Terminated Silicone Fluid factory-BIYUAN [vinylterminated.com]

- 6. Platinum Catalysts: The Key to High-Quality Silicone Rubber Products - Dongguan City Betterly New Materials Co., Ltd. [betelychina.com]

- 7. wolife.international [wolife.international]

- 8. Silicone Rubber Platinum-Based Catalysts | SIMTEC [simtec-silicone.com]

- 9. mdpi.com [mdpi.com]

- 10. par.nsf.gov [par.nsf.gov]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis and characterization of vinyl-terminated copolysiloxanes containing 3,3,3-trifluoropropyl groups - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. Most Important Biomedical and Pharmaceutical Applications of Silicones - PMC [pmc.ncbi.nlm.nih.gov]

Ethyltris(dimethylsiloxy)silane surface modification techniques

An Application Guide to Surface Modification with Ethyltris(dimethylsiloxy)silane

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of surface modification using this compound. This compound is a specialized organosilane compound employed to create highly hydrophobic and stable surfaces. This document is structured to provide researchers, scientists, and drug development professionals with the foundational knowledge, detailed experimental protocols, and validation techniques required to effectively utilize this reagent. We will delve into the mechanistic underpinnings of the silanization process, offer step-by-step methodologies for both solution and vapor-phase deposition, and detail the analytical techniques essential for characterizing the modified surfaces. The insights provided herein are designed to empower users to rationally design and control surface properties for a wide range of applications, from creating anti-fouling biomedical devices to modulating interfaces in drug delivery systems.

Foundational Principles: The Chemistry of Silanization

The utility of any organosilane, including this compound, is rooted in its ability to form stable siloxane (Si-O-Si) bonds with hydroxyl-bearing inorganic substrates like glass, silica, and various metal oxides.[1][2][3] A successful and reproducible surface modification hinges on understanding the core chemical reactions involved.

The Silanization Reaction: A Two-Step Process

The covalent attachment of silanes to a surface is generally understood to occur via a two-step hydrolysis and condensation mechanism.[4][5]

-

Hydrolysis: In the presence of water, the hydrolyzable groups on the silicon atom—in this case, the dimethylsiloxy groups—react to form reactive silanol (Si-OH) intermediates. Water can be introduced intentionally or be present as adsorbed moisture on the substrate surface.[4][6]

-

Condensation: These newly formed silanol groups can then react in two ways:

-

They can condense with the hydroxyl (-OH) groups present on the substrate, forming a stable, covalent siloxane bond to the surface.[3][7]

-

They can condense with other hydrolyzed silane molecules, leading to the formation of oligomers either in solution or on the surface, which can result in a polymeric multilayer.[4]

-

The ethyl group of the molecule is non-reactive and, along with the dimethylsilyl groups, forms a low-energy, non-polar interface that shields the underlying polar substrate, imparting a hydrophobic character.[8][9]

The Critical Role of Surface Preparation

The density and availability of surface hydroxyl groups are paramount for achieving a uniform and dense silane layer.[6][8] Therefore, substrate cleaning and activation are arguably the most critical steps in any silanization protocol. The goal is to remove organic contaminants and to generate a high density of surface hydroxyl groups (hydroxylation). Inadequate preparation will lead to patchy, unstable coatings with poor hydrophobicity.

Experimental Protocols for Surface Modification

Two primary methods are employed for depositing this compound: solution-phase deposition and chemical vapor deposition (CVD). The choice depends on the desired film characteristics, available equipment, and substrate geometry.

Protocol 1: Solution-Phase Deposition

This method is highly accessible and suitable for a wide range of substrates. It involves immersing the substrate in a solution containing the silane. The key to this method is controlling the water content to manage the extent of silane polymerization in the solution.[7]

Materials:

-

This compound

-

Anhydrous Toluene (or other suitable aprotic solvent)

-

Substrates (e.g., glass slides, silicon wafers)

-

Nitrogen or Argon gas source

-

Oven or hotplate

Step-by-Step Methodology:

-

Substrate Cleaning and Hydroxylation:

-

Clean substrates ultrasonically in acetone, followed by isopropyl alcohol (5 minutes each).

-

Dry the substrates under a stream of nitrogen.

-

Activate the surface using an oxygen plasma cleaner for 3-5 minutes or by immersing in Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂). (CAUTION: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).

-

Rinse extensively with deionized (DI) water and dry thoroughly with nitrogen. It is crucial to proceed to the silanization step immediately after cleaning.

-

-

Silanization Reaction:

-

Prepare a 1-2% (v/v) solution of this compound in anhydrous toluene in a sealed container under a nitrogen or argon atmosphere to minimize atmospheric moisture.

-

Immerse the clean, dry substrates into the silane solution. The reaction vessel should be sealed to prevent the ingress of moisture.

-

Allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation. For a more robust layer, the reaction can be performed at 60-80°C.

-

-

Rinsing and Curing:

-

Remove the substrates from the silane solution and rinse thoroughly with fresh anhydrous toluene to remove any physisorbed silane molecules.

-

Perform a final rinse with isopropyl alcohol.

-

Dry the substrates under a stream of nitrogen.

-

Cure the coated substrates in an oven at 110-120°C for 30-60 minutes. This step drives the condensation reaction to completion, forming stable covalent bonds with the surface and cross-linking the silane layer.[10]

-

Protocol 2: Chemical Vapor Deposition (CVD)

CVD offers superior control over monolayer formation, resulting in more uniform and reproducible coatings.[11][12] This method is performed under vacuum, where the volatilized silane reacts with the substrate surface.

Materials & Equipment:

-

This compound

-

Vacuum deposition chamber or desiccator

-

Vacuum pump

-

Cleaned and hydroxylated substrates

Step-by-Step Methodology:

-

Substrate Preparation:

-

Prepare substrates using the same cleaning and hydroxylation procedure described in Protocol 1.

-

-

Vapor Deposition Setup:

-

Place the clean, dry substrates inside a vacuum chamber or desiccator.

-

Place a small, open vial containing 100-200 µL of this compound in the chamber, ensuring it is not in direct contact with the substrates.

-

Seal the chamber and evacuate using the vacuum pump to a pressure of <1 Torr. This removes atmospheric water and air, favoring monolayer deposition.[12]

-

-

Deposition Process:

-

Allow the deposition to proceed under static vacuum for 12-16 hours at room temperature. The low pressure allows the silane to vaporize and create a uniform atmosphere within the chamber for reaction with the surface.

-

Alternatively, for faster deposition, the substrate can be heated to 50-120°C.[12]

-

-

Post-Deposition Treatment:

-

Vent the chamber with dry nitrogen gas.

-

Remove the coated substrates and rinse them with an anhydrous solvent like toluene or chloroform to remove any loosely bound molecules.

-

Cure the substrates in an oven at 110-120°C for 30 minutes to stabilize the film.

-

Parametric Optimization and Data Presentation

The quality of the resulting hydrophobic surface is highly dependent on several experimental variables. The following table summarizes these key parameters and their expected impact on the final coating.

| Parameter | Solution-Phase Deposition | Vapor-Phase Deposition | Impact on Surface Properties |

| Silane Concentration | 1-5% (v/v) | N/A (controlled by vapor pressure) | Higher concentrations can lead to thicker, potentially less uniform multilayers. |

| Water Content | Minimized (anhydrous solvent) | Controlled by vacuum level | Trace water is necessary for hydrolysis, but excess water causes solution-phase polymerization. |

| Reaction Time | 2-12 hours | 4-24 hours | Determines the extent of surface coverage and layer completeness. |

| Temperature | 25-80°C | 25-120°C | Higher temperatures increase reaction kinetics but can also promote multilayer formation. |

| Curing | 110-120°C, 30-60 min | 110-120°C, 30 min | Essential for forming stable covalent bonds and ensuring coating durability. |

Visualization of the Scientific Process

Reaction Mechanism Diagram

The following diagram illustrates the two-step hydrolysis and condensation reaction of this compound on a hydroxylated substrate.

Caption: Hydrolysis and condensation of this compound.

General Experimental Workflow

This flowchart provides a visual guide to the complete surface modification and validation process.

Caption: Workflow for surface modification and characterization.

Characterization and Validation of Modified Surfaces

Validation is a non-negotiable step to confirm the success and quality of the surface modification.

-

Contact Angle Goniometry: This is the primary and most direct method to assess the hydrophobicity of the modified surface. A successful coating of this compound should yield a static water contact angle (WCA) significantly greater than 90°.[13] Unmodified, clean glass or silica will be highly hydrophilic with a WCA near 0°.

-

Atomic Force Microscopy (AFM): AFM is used to visualize the surface topography at the nanoscale.[13] It can reveal the uniformity of the silane coating and measure surface roughness. A smooth, uniform AFM image is indicative of a high-quality monolayer.

-

X-ray Photoelectron Spectroscopy (XPS): XPS provides quantitative elemental analysis of the top few nanometers of the surface. A successful coating will show an increase in the carbon (from the ethyl and methyl groups) and silicon signals relative to the signals from the underlying substrate.

-

Fourier-Transform Infrared Spectroscopy (FTIR): Particularly using Attenuated Total Reflectance (ATR-FTIR), this technique can confirm the presence of characteristic chemical bonds of the silane, such as C-H stretches from the alkyl groups and Si-O-Si vibrations.[14]

Applications in the Life Sciences

The ability to precisely control surface hydrophobicity is of immense value in research and drug development.

-

Biocompatible and Anti-Fouling Surfaces: Hydrophobic surfaces created with this compound can resist non-specific adsorption of proteins and prevent cellular adhesion.[15][16] This is critical for biomedical implants, biosensors, and diagnostic devices where fouling can compromise performance.

-

Drug Delivery Systems: The hydrophobicity of nanoparticles or microparticles can be tuned to control drug loading and release kinetics.[17] For instance, hydrophobic surfaces can be used to encapsulate hydrophobic drugs or to create barriers that modulate the release of hydrophilic drugs.[17][18]

-

Microfluidics and Diagnostics: In microfluidic "lab-on-a-chip" devices, modifying the channel walls to be hydrophobic can control fluid flow, prevent analyte adhesion to the walls, and facilitate droplet-based microfluidics.[15]

By providing a stable, well-defined, and highly hydrophobic interface, modification with this compound serves as a powerful tool for scientists engineering the next generation of materials and devices in the biomedical field.

References

- Epstein, A. K., & al. (2016).

- Epstein, A. K., & al. (2016). Superhydrophobic Materials for Biomedical Applications.

- Gelest, Inc. (n.d.).

- Gelest, Inc. (n.d.). Hydrophobicity-Hydrophilicty and Silane Surface Modification.

- Gelest Technical Library. (n.d.).

- Abaruwa, D. O., & al. (n.d.). Effect of [Tris(trimethylsiloxy)silyethyl]dimethylchlorosilane on the Corrosion Protection Enhancement of Hydrophobic. University of Johannesburg.

- Martin, J. C. (2021). Selected Thoughts on Hydrophobicity in Drug Design. PMC - NIH.

- Gelest Technical Library. (n.d.).

- Luchs, J., & al. (2019). Encapsulation of Hydrophobic Drugs in Shell-by-Shell Coated Nanoparticles for Radio—and Chemotherapy—An In Vitro Study. MDPI.

- Gelest, Inc. (n.d.). How does a Silane Coupling Agent Work?

- Herth, E. (n.d.). When a hydroxylated surface is exposed to an organosilane in the...

- Weight, M. (2016). An Introduction to Silanes, their Chemical Vapor Deposition onto Si/SiO, and Characterization of the Resulting Monolayers.

- Sharma, S., & al. (2014). Comparative study of solution-phase and vapor-phase deposition of aminosilanes on silicon dioxide surfaces. PubMed.

- Tsougeni, K., & al. (2014).

- BenchChem. (2025). Core Principles of Ethyltriethoxysilane Surface Modification: An In-Depth Technical Guide. BenchChem.

- CymitQuimica. (n.d.). Silanes. CymitQuimica.

- Gelest, Inc. (n.d.). Applying Silanes. Gelest, Inc.

- Gelest, Inc. (n.d.). Chemical Vapor Deposition. Gelest, Inc.

- Sharma, S., & al. (2013). Comparative Study of Solution Phase and Vapor Phase Deposition of Aminosilanes on Silicon Dioxide Surfaces. PMC - NIH.

- Pires, N. M. M. (2011). Surface Modification Strategies for Microfluidic Devices. Universidade de Lisboa.

- Volpe, C. D., & al. (2005). Vapor phase deposition of fluoroalkyl trichlorosilanes on silicon and glass: Influence of deposition conditions and chain length on wettability and adhesion forces. Academia.edu.

- Rahman, M. A., & al. (2024).

- BenchChem. (2025). Application Notes and Protocols for Vapor Phase Deposition of Decyltris[(propan-2-yl)oxy]silane. BenchChem.

Sources

- 1. researchgate.net [researchgate.net]

- 2. gelest.com [gelest.com]

- 3. Reacting with the Substrate - Gelest [technical.gelest.com]

- 4. gelest.com [gelest.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Comparative Study of Solution Phase and Vapor Phase Deposition of Aminosilanes on Silicon Dioxide Surfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Hydrophobic Silane Surface Treatments - Gelest [technical.gelest.com]

- 9. Silanes | CymitQuimica [cymitquimica.com]

- 10. gelest.com [gelest.com]

- 11. cdn.prod.website-files.com [cdn.prod.website-files.com]

- 12. Chemical Vapor Deposition - Gelest, Inc. [gelest.com]

- 13. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]

- 14. From hydrophobic to superhydrophobic and superhydrophilic siloxanes by thermal treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Superhydrophobic Materials for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. Selected Thoughts on Hydrophobicity in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Ethyltris(dimethylsiloxy)silane Storage and Handling

Welcome to the technical support center for Ethyltris(dimethylsiloxy)silane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on preventing the hydrolysis of this moisture-sensitive compound during storage and handling. By understanding the underlying chemical principles and adopting best practices, you can ensure the integrity and reactivity of your material for successful experimental outcomes.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it sensitive to moisture?

This compound is an organosilicon compound characterized by a central silicon atom bonded to an ethyl group and three dimethylsiloxy groups. The silicon-oxygen bonds (siloxane bonds) in the dimethylsiloxy groups are susceptible to hydrolysis.[1][2] In the presence of water, these bonds can be cleaved, leading to the formation of silanols (Si-OH) and eventually to condensation reactions that form larger polysiloxane structures.[2][3][4] This degradation alters the chemical properties and reactivity of the compound, rendering it unsuitable for its intended applications.

Q2: What are the visible signs of hydrolysis in this compound?

Early-stage hydrolysis may not present any obvious visual cues. However, as the degradation progresses, you might observe:

-

Increased Viscosity: The formation of larger polysiloxane chains through condensation of silanols will lead to a noticeable increase in the liquid's viscosity.

-

Formation of Gels or Solids: In advanced stages of hydrolysis, the cross-linking of siloxane chains can result in the formation of a gel or solid precipitates within the container.

-

Changes in Refractive Index: While not a visual inspection, a change in the refractive index of the material can be an early indicator of hydrolysis.

Q3: What are the primary consequences of using hydrolyzed this compound in my experiments?

Using hydrolyzed this compound can have significant negative impacts on your research, including:

-

Inconsistent and Non-Reproducible Results: The altered chemical structure of the hydrolyzed compound will lead to unpredictable reactivity, making it impossible to obtain consistent experimental outcomes.

-

Failed Reactions: The intended reaction may not proceed as expected, or may fail completely, due to the loss of the active silane species.

-

Formation of Unwanted Byproducts: The hydrolyzed and condensed species can participate in side reactions, leading to the formation of impurities that can complicate purification and analysis.

-

Altered Material Properties: In applications where the silane is used to modify surfaces or formulate materials, hydrolysis will compromise the desired physical and chemical properties of the final product.

II. Troubleshooting Guide: Storage and Handling Issues

This section addresses specific problems you might encounter and provides actionable solutions based on established scientific principles.

Problem 1: My freshly opened bottle of this compound shows signs of increased viscosity.

-

Root Cause Analysis: This is a strong indicator that the material has been exposed to moisture at some point, either during manufacturing, shipping, or initial handling. Even brief exposure to atmospheric humidity can initiate the hydrolysis process.[5][6]

-

Immediate Action:

-

Cease Use: Do not use the material for any critical experiments.

-

Quarantine: Isolate the bottle to prevent accidental use by other lab members.

-

Contact Supplier: Inform your chemical supplier about the issue. They may have specific quality control data or be able to provide a replacement.

-

-

Preventative Measures for Future Purchases:

-

Supplier Validation: Purchase from reputable suppliers who provide detailed specifications and certificates of analysis, including water content.

-

Inspect on Arrival: Visually inspect all new bottles for any signs of compromised seals or packaging.

-

Problem 2: I suspect my stored this compound has started to hydrolyze. How can I confirm this?

-

Analytical Confirmation: Several analytical techniques can be employed to detect and quantify the extent of hydrolysis:

-

Fourier-Transform Infrared Spectroscopy (FTIR): Look for the appearance or broadening of a peak in the 3200-3700 cm⁻¹ region, which corresponds to the O-H stretching of silanol (Si-OH) groups.[7] A band around 920 cm⁻¹ can also indicate the presence of Si-OH groups.[7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ²⁹Si NMR can be powerful tools to observe changes in the chemical environment of the silicon and hydrogen atoms upon hydrolysis and condensation.[8][9][10]

-

Karl Fischer Titration: This is a highly sensitive method for quantifying the water content in your sample.[11][12][13] An elevated water content suggests that hydrolysis has occurred.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to identify the volatile byproducts of hydrolysis and condensation.[14]

-

Problem 3: I need to store this compound for an extended period. What is the best practice?

-

Causality of Proper Storage: The primary goal of long-term storage is to create an environment that is as free from moisture as possible.[6] Silane hydrolysis is a chemical reaction that requires water as a reactant. By eliminating water, you can significantly slow down or halt the degradation process.

-

Detailed Storage Protocol:

-

Inert Atmosphere: The headspace of the storage container should be purged with a dry, inert gas such as nitrogen or argon.[15][16][17] This displaces moist air and prevents its ingress.[18]

-

Appropriate Container: Use a container made of a material that is compatible with this compound, such as glass or certain types of high-density polyethylene (HDPE).[19] Ensure the container has a tight-fitting cap with a PTFE liner to provide a robust seal.[20]

-

Secondary Containment with Desiccant: Place the primary container inside a larger, airtight secondary container, such as a desiccator cabinet.[21][22] The secondary container should contain a suitable desiccant to absorb any moisture that may permeate the seals over time.

-

Controlled Environment: Store the desiccator in a cool, dry, and dark place.[5][6][16] Avoid areas with significant temperature fluctuations, as this can cause pressure changes that may compromise the container seals.

-

Table 1: Comparison of Common Laboratory Desiccants

| Desiccant Type | Adsorption Capacity | Regeneration | Indicators | Best Use Cases |

| Silica Gel | High (up to 40% of its weight) | Yes (by heating) | Often contains a color-changing moisture indicator | General purpose, good for high humidity environments[23][24][25][26] |

| Molecular Sieves | Very High | Yes (by heating to high temperatures) | No | Extremely dry environments, can achieve very low humidity levels[23][25] |

| Calcium Sulfate (Drierite) | Low (up to 10% of its weight) | Limited | Often contains a color-changing moisture indicator | Laboratory use where low cost is a factor[21][23][24][26] |

| Montmorillonite Clay | Moderate | No | No | Inexpensive, effective at temperatures below 120°F[23] |

III. Experimental Workflows and Protocols

Protocol 1: Inert Gas Overlay for Long-Term Storage

This protocol describes the process of creating an inert atmosphere in the headspace of your this compound container.

-

Materials:

-

Procedure:

-

Assemble the inert gas line, connecting the gas cylinder to the needle via the tubing and passing it through the bubbler.

-

Carefully pierce the septum of the silane container with the needle, ensuring the tip is in the headspace and not submerged in the liquid.

-

Insert a second, shorter needle through the septum to act as a vent for the displaced air.

-

Start a gentle flow of the inert gas. You should see a slow, steady stream of bubbles in the mineral oil bubbler.

-

Allow the gas to flow for 5-10 minutes to thoroughly purge the headspace of any air and moisture.

-

While the inert gas is still flowing, remove the vent needle first, followed by the gas inlet needle. This maintains a positive pressure of inert gas inside the container.

-

For added security, wrap the cap and neck of the bottle with parafilm.

-

Diagram 1: Inert Gas Purging Setup

Caption: Workflow for purging the headspace of a reagent bottle with inert gas.

Protocol 2: Transferring this compound Under Anhydrous Conditions

This protocol outlines the steps for safely transferring the moisture-sensitive liquid without introducing atmospheric contaminants.[27]

-

Materials:

-

Procedure:

-

Prepare the Syringe: Dry the syringe and needle in an oven and allow them to cool in a desiccator.[20][27]

-

Flush the Syringe: Flush the syringe with dry inert gas at least 10 times to remove any residual air and moisture.[20][27]

-

Pressurize the Reagent Bottle: Gently pressurize the this compound bottle with the inert gas by inserting a needle connected to the gas line through the septum.

-

Withdraw the Liquid: Insert the needle of the flushed syringe through the septum and into the liquid. The positive pressure in the bottle will help to fill the syringe.[27] Withdraw a slight excess of the liquid.

-

Remove Bubbles: Invert the syringe and carefully push the plunger to expel any gas bubbles along with the excess liquid back into the reagent bottle.

-

Transfer to Reaction Vessel: Quickly and carefully transfer the liquid from the syringe to the reaction vessel by piercing the septum on the flask.

-

Clean Up: Immediately and thoroughly clean the syringe and needle to prevent the reagent from hydrolyzing and seizing the plunger.[20]

-

Diagram 2: Anhydrous Transfer Workflow

Caption: Step-by-step process for the anhydrous transfer of a moisture-sensitive liquid.

References

- A simple colorimetric sensor for the detection of moisture in organic solvents and building materials: applications in rewritable paper and fingerprint imaging - Analyst (RSC Publishing).

- Air-Sensitive Chemistry: Practical and Safety Considerations - Fisher Scientific.

- Lab Desiccants and Drying Agents - Fisher Scientific.

- Top 6 Desiccant Types to Prevent Moisture Damage - Lab Supply Network.

- Silane Coupling Agent Storage & Handling Guide - Power Chemical Corporation.

- Understanding Desiccants: Function & Types - Edco Supply Co.

- A Method for Detecting Water in Organic Solvents - Chemistry.

- Drying Agents - Sigma-Aldrich.

- Detection of Moisture by Fluorescent OFF-ON Sensor in Organic Solvents and Raw Food Products | Analytical Chemistry - ACS Publications.

- What precautions should be taken when storing silane coupling agents? | Shin-Etsu Silicone Selection Guide.

- What is the shelf - life of A Silane Coupling Agent? - Blog.

- Desiccant Types - SorbentSystems.com.

- Handling air-sensitive reagents AL-134 - MIT.

- Non-destructive measurement technique for water content in organic solvents based on a thermal approach - RSC Publishing.

- Hints for Handling Air-Sensitive Materials | Fauske & Associates.

- Common pitfalls in handling air-sensitive reagents for synthesis - Benchchem.

- Techniques for Handling Air- and Moisture-Sensitive Compounds - Wipf Group - University of Pittsburgh.

- A Method for Detecting Water in Organic Solvents - ACS Publications.

- Best Practices for Safe Storage of Methyltrichlorosilane - Hocon.

- What are the storage conditions for the best metal silane agent? - Blog.

- Types of Inerting : Ensuring Safety and Efficiency - YouTube.

- Inert Gas: Why It's Essential for Safety and Innovation - Delyva.

- Chemical Storage.

- The Importance of Inerting - Air Products.

- Chemical Segregation and Storage - USC Environmental Health & Safety - University of Southern California.

- How to Prevent the Loss of Surface Functionality Derived from Aminosilanes - PMC.

- HYDROLYSIS AND CONDENSATION OF SILICATES: EFFECTS ON STRUCTURE C.J. BRINKER The most common sol-gel process for making glass or.

- Mthis compound - Gelest, Inc..

- Organosilicon Compounds - Lucknow University.

- The Influence of pH on the Hydrolysis Process of γ-Methacryloxypropyltrimethoxysilane, Analyzed by FT-IR, and the Silanization of Electrogalvanized Steel | Request PDF - ResearchGate.

- How does a Silane Coupling Agent Work? Hydrolysis Considerations - Gelest, Inc..

- US2832794A - Hydrolysis of organosilanes - Google Patents.

- WO2004000851A2 - Hydrolysis of silanes and surface treatment with the hydrolysis product - Google Patents.

- Hydrolysis and condensation of silanes in aqueous solutions | Request PDF - ResearchGate.

- Kinetic analysis of organosilane hydrolysis and condensation - ResearchGate.

- Hydrolysis and condensation mechanisms of a silane coupling agent studied by 13C and 29Si NMR | Semantic Scholar.

- Hydrolysis silicone fluids - Scientific Spectator.

- Hydrolysis-Condensation Kinetics of Different Silane Coupling Agents - ResearchGate.

- Hydrolysis of Silanes | PDF | Acid - Scribd.

- Hydrolysis and condensation behavior of tetraethoxysilane, hexaethoxydisiloxane, and octaethoxytrisiloxane - SciSpace.

- Degradation studies on polydimethylsiloxane - Doria.

- Factors contributing to the stability of alkoxysilanes in aqueous solution - Gelest, Inc..

- Degradation of polydimethylsiloxane in simulated industrial process environments - Doria.

- Dvornic, Petar R, High Temperature Stability of Polysiloxanes, in Silicon Compounds - Gelest, Inc..

- Degradation Reactions in Silicone Polymers. - National Technical Reports Library - NTIS.

- Buy this compound Industrial Grade from CHEMLYTE SOLUTIONS CO.,LTD.

- This compound CAS#: 150320-87-9 - ChemicalBook.

- The Thermal Degradation Behaviour of a Series of Siloxane Copolymers - a Study by Thermal Volatilisation Analysis | Request PDF - ResearchGate.

- Chemical Compatibility Chart - Walchem.

- Chemical Compatibility Database from Cole-Parmer.

Sources

- 1. How to Prevent the Loss of Surface Functionality Derived from Aminosilanes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. gelest.com [gelest.com]

- 3. researchgate.net [researchgate.net]

- 4. scribd.com [scribd.com]

- 5. Silane Coupling Agent Storage & Handling Guide | Silane Coupling Agents | Adhesion Promoters | Silane Crosslinkers - SiSiB SILANES [powerchemical.net]

- 6. uychem.com [uychem.com]

- 7. researchgate.net [researchgate.net]

- 8. WO2004000851A2 - Hydrolysis of silanes and surface treatment with the hydrolysis product - Google Patents [patents.google.com]

- 9. semanticscholar.org [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. chem.tamu.edu [chem.tamu.edu]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Non-destructive measurement technique for water content in organic solvents based on a thermal approach - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. doria.fi [doria.fi]

- 15. Air-Sensitive Chemistry: Practical and Safety Considerations | Fisher Scientific [fishersci.be]

- 16. What precautions should be taken when storing silane coupling agents? | Shin-Etsu Silicone Selection Guide [shinetsusilicone-global.com]

- 17. m.youtube.com [m.youtube.com]

- 18. airproducts.ie [airproducts.ie]

- 19. Best Practices for Safe Storage of Methyltrichlorosilane [hoconsilicon.com]

- 20. web.mit.edu [web.mit.edu]

- 21. Lab Desiccants and Drying Agents | Fisher Scientific [fishersci.nl]

- 22. safety.fsu.edu [safety.fsu.edu]

- 23. Top 6 Desiccant Types to Prevent Moisture Damage - Lab Supply Network [laboratory-supply.net]

- 24. Understanding Desiccants: Function & Types - Edco Supply Co [edcosupply.com]

- 25. 干燥剂 [sigmaaldrich.com]

- 26. Desiccant Types - SorbentSystems.com [sorbentsystems.com]

- 27. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 28. fauske.com [fauske.com]

Technical Support Center: Optimizing Cure Time for Ethyltris(dimethylsiloxy)silane Crosslinking

Welcome to the technical support center for Ethyltris(dimethylsiloxy)silane applications. This guide is designed for researchers, scientists, and drug development professionals who utilize this crosslinker in their formulations. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but a deep, mechanistic understanding of the curing process. This knowledge is crucial for effective troubleshooting and optimization, enabling you to achieve consistent, reliable results in your experiments. This document moves beyond a simple FAQ, offering a structured approach to mastering the crosslinking process through foundational knowledge, targeted troubleshooting, and validated experimental protocols.

Section 1: Foundational Knowledge - Core Principles of the Curing Reaction

Understanding the fundamental chemistry of the curing process is the first step toward optimizing it. This section addresses the most common questions regarding the mechanism and influencing factors.

Q1: What is the basic crosslinking mechanism of this compound?

This compound is a moisture-cure crosslinker. The curing process is a two-step reaction known as hydrolysis and condensation.[1]

-

Hydrolysis: The process is initiated by ambient moisture. Water molecules attack the silicon-ethoxy bonds (Si-OC₂H₅), breaking them to form reactive silanol groups (Si-OH) and releasing ethanol as a byproduct.[2][3] This reaction is the rate-limiting step in many systems.

-

Condensation: The newly formed, highly reactive silanol groups then react with each other (or with remaining ethoxy groups) to form stable siloxane bridges (Si-O-Si).[1][4] This step releases water or ethanol and builds the three-dimensional crosslinked network that gives the final material its structural integrity.

The overall reaction pathway is visualized below.

Caption: The two-step moisture-cure crosslinking mechanism.

Q2: What are the key factors that control the cure rate?

The cure rate is not governed by a single parameter but is a function of several interconnected variables. Control over these factors is essential for reproducibility.

| Factor | Effect on Cure Rate | Mechanistic Explanation |

| Humidity | Increases | Water is a primary reactant for the initial hydrolysis step. Higher relative humidity (RH) provides more reactant, accelerating the formation of silanol groups.[5][6] |

| Temperature | Increases | Elevating the temperature increases the kinetic energy of the molecules, accelerating the rate of both the hydrolysis and condensation reactions.[7][8][9] A study reported that increasing the temperature from 20°C to 50°C could increase the silane hydrolysis rate by more than six times.[7] |

| Catalyst | Significantly Increases | Catalysts are required to achieve practical cure times at ambient conditions. They can accelerate both hydrolysis and condensation reactions, depending on their chemistry.[10][11] |

| pH | Modulates | Both hydrolysis and condensation rates are pH-dependent. The reaction is typically slowest around a neutral pH of 7 and is accelerated under both acidic and basic conditions.[11] |

Q3: Why is a catalyst necessary, and what types are commonly used?

While the crosslinking reaction can proceed without a catalyst, the rate is impractically slow for most applications. Catalysts are essential to accelerate the cure and ensure complete crosslinking.

-

Organotin Compounds: Dibutyltin dilaurate (DBTDL) is a highly effective and common catalyst for silane condensation.[1][10] However, due to increasing regulatory restrictions and toxicity concerns, the industry is moving away from them.[10][12]

-

Organotitanates: These are common non-tin alternatives that can effectively catalyze the crosslinking of hydrolytically stable silanes.[13]

-

Amine Catalysts: Basic compounds like secondary and tertiary amines can catalyze the condensation of silanols.[10]

-

Other Organometallics: Compounds based on zinc, zirconium, and bismuth are also used as alternatives to tin.[12]

The choice of catalyst is critical, as it not only affects the cure speed but can also influence the final properties and stability of the crosslinked material.[10]

Q4: How does the structure of this compound influence its reactivity?

The "Ethyl" part of the name refers to the ethoxy groups (-OC₂H₅) attached to the central silicon atom. Compared to their methoxy (-OCH₃) counterparts, ethoxy silanes are known to be more "hydrolytically stable."[13] This means they react more slowly with water. While this provides a longer shelf life and better stability in formulations, it also makes them more difficult to cure.[13] This inherent stability is precisely why an effective catalyst is crucial for achieving a desirable cure time with this molecule.

Section 2: Troubleshooting Guide

This section is formatted to help you diagnose and resolve specific issues you may encounter during your experiments.

Problem: Slow or Incomplete Cure

A slow cure is the most common issue and can almost always be traced back to one of the key factors mentioned in Section 1.

-

Insufficient Humidity: The reaction may be starved of its primary reactant (water). This is common in dry laboratory environments or during winter months.

-

Low Ambient Temperature: Reaction kinetics are significantly slower at lower temperatures.[9] A drop of just a few degrees can have a noticeable impact.

-

Catalyst Inactivity or Insufficient Concentration: The catalyst may have degraded, been improperly dispersed, or is present at too low a concentration to be effective. Ensure the catalyst is active and used at the recommended level.

-

Incorrect pH: If your formulation contains acidic or basic components, the pH may have shifted to a range where the silane condensation reaction is inhibited (around pH 7).[11]

Visual or tactile assessment can be misleading. A quantitative measure is necessary to confirm the extent of crosslinking. The most common method is gel content analysis .

This technique involves measuring the insoluble portion of the crosslinked polymer in a suitable solvent (like xylene or toluene). The non-crosslinked portion will dissolve, while the crosslinked "gel" will not.[4][6] A high gel content (e.g., >95%) indicates a complete cure. A detailed protocol is provided in Section 3.

Surface tackiness is a classic sign of incomplete curing at the material-air interface. Potential causes include:

-

Catalyst Evaporation: If a volatile catalyst is used, it may evaporate from the surface faster than it can catalyze the reaction, leaving the surface under-catalyzed.

-

Atmospheric Inhibition: Certain atmospheric components can interfere with the curing reaction at the surface.

-

Moisture Imbalance: In some cases, very high humidity can lead to rapid hydrolysis on the surface, but if the condensation step is slower, it can result in a silanol-rich, tacky surface layer.

Solutions:

-

Consider using a less volatile catalyst.

-

Cure the material in a controlled environment or humidity chamber.

-

A brief post-cure at a slightly elevated temperature (e.g., 50-60°C) can often drive the surface reaction to completion.[14]

Problem: Inconsistent Curing Results

Inconsistency is a sign of uncontrolled variables. A systematic investigation is required:

-

Environmental Monitoring: Log the temperature and relative humidity of your lab space for every batch. This is the most likely source of variation.[5]

-

Raw Material Consistency: Verify the age and storage conditions of your this compound and catalyst. Older reagents or those exposed to moisture can show reduced activity.

-

Dispersion Quality: Ensure your catalyst is being dispersed uniformly throughout the formulation. Poor mixing will create localized areas with different cure rates.

-

Process Timing: Standardize all timings in your process, such as the time between mixing and application.

Caption: A logical workflow for troubleshooting inconsistent cure times.

Section 3: Experimental Protocols for Optimization

The following protocols provide a framework for systematically optimizing the cure time of your specific formulation.

Protocol 1: Screening for Optimal Catalyst Concentration

Objective: To determine the minimum catalyst concentration required to achieve the target cure time without compromising material properties.

Methodology:

-

Preparation: Prepare five identical batches of your base formulation.

-

Catalyst Addition: Create a dilution series of your chosen catalyst (e.g., 0.05%, 0.1%, 0.2%, 0.5%, 1.0% by weight). Add one concentration to each batch. Include a sixth batch with 0% catalyst as a negative control.

-

Mixing: Ensure each batch is mixed thoroughly for a standardized amount of time (e.g., 5 minutes) to guarantee uniform catalyst dispersion.

-

Application: Apply a film of uniform thickness (e.g., 200 µm) from each batch onto a standard substrate.

-

Monitoring: Place all samples in a controlled environment (e.g., 23°C, 50% RH). Record the "tack-free time" - the point at which the surface is no longer sticky to the touch when lightly prodded with a clean tool.

-

Analysis: Plot tack-free time versus catalyst concentration to identify the optimal level.

Protocol 2: Determining the Effect of Humidity on Cure Rate

Objective: To quantify the relationship between relative humidity (RH) and cure time for your formulation.

Methodology:

-

Preparation: Prepare three identical batches of your formulation using the optimal catalyst concentration determined in Protocol 1.

-

Application: Cast films of uniform thickness from each batch onto substrates.

-

Curing Environments: Immediately place the samples into three separate environmental chambers set to the same temperature (e.g., 23°C) but different humidity levels (e.g., 20% RH, 50% RH, and 80% RH).

-

Monitoring: Record the tack-free time for the samples in each chamber.

-

Analysis: Compare the cure times across the different humidity levels to understand your system's sensitivity to ambient moisture. This data is crucial for setting environmental specifications for your process.

Protocol 3: Quantifying Cure Progression using Gel Content Analysis

Objective: To obtain a quantitative measure of the crosslink density, confirming the completion of the cure.

Methodology:

-

Sample Preparation: Take a precisely weighed sample of the cured material (W_initial), approximately 0.5g.

-

Solvent Extraction: Place the sample into a wire mesh cage and immerse it in boiling xylene for 12 hours. This will dissolve any uncrosslinked polymer.[6]

-

Drying: Carefully remove the cage and dry the remaining insoluble gel in a vacuum oven at 80°C until a constant weight is achieved (W_final).

-

Calculation: Calculate the gel content as a percentage:

-

Gel Content (%) = (W_final / W_initial) x 100

-

-

Interpretation: A gel content above 95% generally indicates a fully cured and robust network. This method can be used to validate the results from the tack-free time studies.

References

-

Effect of curing time and water temperature on silane cross-linking of LDPE. ResearchGate. [Link]

-

Effect of temperature on the silane coupling agents when bonding core resin to quartz fiber posts. ResearchGate. [Link]

-

Effect of temperature on the silane coupling agents when bonding core resin to quartz fiber posts. PubMed. [Link]

-

Thermal Post-Cross-Linking of Siloxane/Silsesquioxane Hybrids with Polycyclic Aromatic Units for Tailored Softening Behavior in High-Temperature Applications. MDPI. [Link]

-

Effect of humidity on the curing of 3-glycidoxypropyltrimethoxy silane. ResearchGate. [Link]

- Catalysts for curing silane coating compositions.

-

Cross-linking in humidity chamber. ResearchGate. [Link]

-

Effects of silane crosslinking on thermal and morphological properties of Spartium junceum flour/high density polyethylene composites. ResearchGate. [Link]

-

Mthis compound Safety Data Sheet. Gelest, Inc.[Link]

-

Silane Cross-linked Polyethylene Boosted by an Improved Stabilizer System. ResearchGate. [Link]

-

TRIS(DIMETHYLSILOXY)ETHOXYSILANE, tech-95 Safety Data Sheet. Gelest, Inc.[Link]

-

Catalysts, Modifiers, Crosslinking Agents. Gelest Technical Library. [Link]

-

A new series of tin-free compounds for crosslinkable silane terminated polymers. American Coatings Association. [Link]

-

Silane Terminated Polymer Reactions with Non-Tin Catalysts. Adhesives & Sealants Industry. [Link]

-

Silane Crosslinking Agents. Nanjing SiSiB Silicones Co., Ltd.[Link]

-

Product Data Sheet LT-550. Jiangsu LT New Material Co.,Ltd.[Link]

-

Optimization of process conditions, characterization and mechanical properties of silane crosslinked high-density polyethylene. ResearchGate. [Link]

-

Non-tin catalyst for curing alkoxysilyl-containing polymer. TREA. [Link]

-

Silane Coupling Agents Brochure. Gelest, Inc.[Link]

-

Effect of Silane Curing Conditions on Properties of the Metallocene-Based Polyethylene-Octene Copolymers Compound. ResearchGate. [Link]

-

Silane Crosslinked Polyethylene from Different Commercial PE's: Influence of Comonomer. SciELO. [Link]

-

Silane crosslinking of polyethylene: the effects of EVA, ATH and Sb2O3 on properties of the production in continuous grafting of. eXPRESS Polymer Letters. [Link]

-

Curing Agents for Epoxy Resin. ThreeBond Technical News. [Link]

-

Effect of drying time of 3-methacryloxypropyltrimethoxysilane on the shear bond strength of a composite resin to silica-coated base/noble alloys. PubMed. [Link]

-

Effects of Concrete Cure Time on Epoxy Overlay and Sealant Performance. State of Michigan. [Link]

-

The Effect of Curing Temperature and Thickness of Polybutyl Methacrylate Siloxane Coatings on the Corrosion Protection of Structural Steel S355. MDPI. [Link]

Sources

- 1. scielo.br [scielo.br]

- 2. evonik.com [evonik.com]

- 3. utsrus.com [utsrus.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Effect of temperature on the silane coupling agents when bonding core resin to quartz fiber posts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. paint.org [paint.org]

- 11. adhesivesmag.com [adhesivesmag.com]

- 12. Non-tin catalyst for curing alkoxysilyl-containing polymer | TREA [trea.com]

- 13. USH1279H - Catalysts for curing silane coating compositions - Google Patents [patents.google.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

Ethyltris(dimethylsiloxy)silane side reactions with alcohols

Topic: Troubleshooting Side Reactions with Alcohols

Doc ID: TSC-SIL-004 | Revision: 2.1 | Status: Active[1]

Molecule Profile & Reactivity Overview

Product: Ethyltris(dimethylsiloxy)silane

General Structure:

Technical Brief:

this compound is a T-resin precursor containing three highly reactive dimethylhydrosiloxy (

The Core Mechanism: Why Alcohols Interfere

The presence of alcohols (

Competitive Pathways Diagram

Figure 1: Competitive reaction pathways.[1] Path B (Alcoholysis) is often kinetically favored over Path A (Hydrosilylation) in the presence of nucleophilic hydroxyls, leading to gas evolution and stoichiometry imbalance.[1]

Troubleshooting Guides (Q&A)

Issue A: Vigorous Foaming or Bubbling

User Question: "I added the catalyst to my mixture containing this compound and it immediately started foaming. Is my silane decomposing?"

Diagnosis:

You are witnessing Dehydrogenative Coupling .[1][2][3][4] The Si-H bonds are reacting with a proton source (likely an alcohol or water) to release hydrogen gas (

Root Cause Analysis:

-

Solvent Impurity: Did you use "technical grade" ethanol or isopropanol as a co-solvent?

-

Substrate Interference: Does your vinyl substrate contain an unprotected hydroxyl group (e.g., allyl alcohol)?

-

Wet Solvents: Water reacts similarly to alcohols (

).[1]

Corrective Action:

-

Switch Solvents: Use aprotic solvents like Toluene, Xylene, or THF.[1]

-

Dry Your Reagents: Ensure all solvents are dried over molecular sieves (3Å or 4Å).[1]

-

Protect Hydroxyls: If your substrate has an -OH group, protect it (e.g., with TMS-Cl or HMDS) before the hydrosilylation step.[1]

Issue B: Tacky or Incomplete Cure

User Question: "The material gelled, but the surface is tacky and the mechanical strength is lower than calculated. I used a 1.1:1 Hydride:Vinyl ratio."

Diagnosis: Stoichiometric Imbalance . The alcohol side reaction consumed a portion of your Si-H equivalents. While you calculated a 1.1:1 ratio, the effective ratio dropped below 1:1 because the hydride was "stolen" by the alcohol impurities.

Corrective Action:

-

Quantify Active Hydride: Do not assume the label purity is the active purity if the bottle has been opened frequently. Perform a gasometric hydride analysis (see Protocol 1).

-

Increase Hydride Loading: If alcohol impurities are unavoidable (and safe to react), increase the Si-H:Vinyl ratio to 1.5:1 or 2:1 to compensate for the loss, provided the

gas can escape.[1]

Issue C: Catalyst Deactivation (Black Precipitate)

User Question: "My reaction turned dark/black and stopped proceeding. I'm using Karstedt's catalyst."

Diagnosis: Colloidal Platinum Formation . While alcohols themselves don't poison platinum, the rapid evolution of heat (exotherm) and hydrogen from the alcoholysis reaction can destabilize the delicate Pt(0)-divinyltetramethyldisiloxane complex, causing platinum to aggregate into inactive "platinum black."[1]

Corrective Action:

-

Temperature Control: Cool the reaction vessel to 0°C before adding the catalyst.

-

Dilution: Dilute the silane in a non-reactive solvent to act as a heat sink.

Technical Data & Compatibility

Alcohol Reactivity Table

Reactivity of Si-H with various alcohols in the presence of 10 ppm Pt.

| Alcohol Type | Reactivity Profile | Risk Level | Observation |

| Methanol / Ethanol | Extremely High | Critical | Violent exotherm, rapid |

| Isopropanol | High | High | Steady bubbling; competes significantly with vinyls.[1] |

| Tert-Butanol | Moderate | Medium | Slower reaction due to steric hindrance.[1] |

| Allyl Alcohol | Complex | High | Competes via both -OH (gas) and C=C (polymerization).[1] |

| Phenols | Low | Low | Requires higher temperatures or specific catalysts.[1] |

Validated Experimental Protocols

Protocol 1: Solvent Compatibility "Bubble Test"

Perform this test before scaling up to ensure your solvent system is compatible with this compound.[1]

-

Preparation: Place 2 mL of your intended solvent in a clean, dry glass vial.

-

Addition: Add 0.5 mL of this compound.

-

Catalyst: Add 1 drop of Karstedt’s catalyst solution (approx. 2% Pt in xylene).[1]

-

Observation:

-

Pass: Solution remains clear/yellow; no bubbles after 5 minutes.

-

Fail: Visible bubbling or foaming indicates the presence of moisture or reactive hydroxyls. Do not proceed.

-

Protocol 2: Gasometric Determination of Active Si-H

Use this to calculate the exact hydride equivalent weight if you suspect degradation.

-

Setup: Connect a reaction flask to an inverted water-filled burette (gas burette).

-

Reagent: Prepare a solution of 10% NaOH in Ethanol (The "Zerewitinoff" reagent for silanes).

-

Reaction: Inject a weighed amount (~0.2 g) of this compound into the flask.

-

Measurement: The base catalyzes the quantitative conversion of Si-H to

.- [1]

-

Calculation:

References

-

Gelest, Inc. Reactive Silicones: Forging New Polymer Links. Functional Silicone Reactivity Guide. Link

-

Marciniec, B. Hydrosilylation: A Comprehensive Review on Recent Developments. Advances in Silicon Science, Springer.[1]

-

Chalker, J. et al. Platinum catalysed hydrosilylation of propargylic alcohols. Royal Society of Chemistry, Organic & Biomolecular Chemistry. Link

-

Mitsui Chemicals. Dehydrogenative coupling of silanes with alcohols. Patent Literature & Technical Data Sheets regarding Si-H reactivity.[1][5]

-

Sigma-Aldrich. Tris(dimethylsiloxy)phenylsilane Product Specification (Homologue reference). Link

Disclaimer: This guide is intended for use by qualified scientific personnel. Always review the Safety Data Sheet (SDS) for this compound before handling.

Sources

- 1. Mthis compound | CymitQuimica [cymitquimica.com]

- 2. Functional Silicone Reactivity Guide - Gelest [technical.gelest.com]

- 3. Photocatalyzed cross-dehydrogenative coupling of silanes with alcohols and water - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. digital.csic.es [digital.csic.es]

- 5. gelest.com [gelest.com]

Technical Support Center: Managing Exotherms in Reactions with Ethyltris(dimethylsiloxy)silane

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for handling Ethyltris(dimethylsiloxy)silane. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into safely managing the thermal hazards associated with this versatile reagent. Our focus is on explaining the causality behind experimental choices to ensure your protocols are not just procedures to follow, but self-validating systems for safe and reproducible results.

Section 1: Understanding the Source of Exotherms in this compound Chemistry

The key to controlling any process is a fundamental understanding of its underlying principles. Reactions involving this compound, which possesses three reactive silicon-hydride (Si-H) groups, are often characterized by significant heat release.

FAQ 1.1: Why are reactions involving this compound typically exothermic?

The primary reaction pathway for this compound is platinum-catalyzed hydrosilylation, which involves the addition of its Si-H bonds across unsaturated bonds like alkenes (C=C) or alkynes.[1][2] This reaction is highly exothermic because the formation of a stable silicon-carbon (Si-C) bond and a carbon-hydrogen (C-H) bond is thermodynamically much more favorable than the cleavage of the silicon-hydrogen (Si-H) and the carbon-carbon π-bond. The net enthalpy change (ΔH) for this process is significantly negative, releasing substantial energy as heat.[2] While other reactions like hydrolysis (reaction with water) can also occur, hydrosilylation is the most common and potent source of exotherms.[3][4]

FAQ 1.2: What are the primary factors that influence the rate and magnitude of the exotherm?